5-ACETYL-4-BROMOTHIOPHEN-2-BORONIC ACID

描述

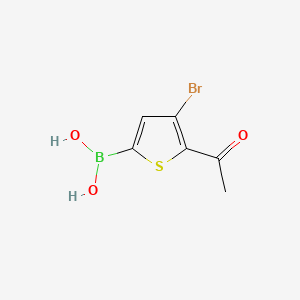

Structure

2D Structure

属性

IUPAC Name |

(5-acetyl-4-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLZJKRBNRJJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681679 | |

| Record name | (5-Acetyl-4-bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-41-4 | |

| Record name | (5-Acetyl-4-bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Acetyl 4 Bromothiophene 2 Boronic Acid and Its Advanced Precursors

Strategies for Regioselective Functionalization of Thiophene (B33073) Ring Systems

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). e-bookshelf.de This enhanced reactivity is due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the substitution process. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the intermediate formed by α-attack is more stabilized by resonance, allowing the positive charge to be delocalized over more atoms, including the sulfur heteroatom. echemi.com

The synthesis of a trisubstituted derivative like 5-Acetyl-4-Bromothiophene-2-Boronic Acid necessitates a multi-step approach where the sequence of reactions is critical. The directing effects of the functional groups introduced in early stages are leveraged to guide subsequent substitutions to the desired positions. An electron-withdrawing group, such as an acetyl group, will deactivate the ring towards further electrophilic attack and direct incoming electrophiles to the meta position (e.g., C4 relative to a C2 substituent). Conversely, halogens like bromine are also deactivating but act as ortho-, para- directors. pearson.com Mastering these directing effects is the cornerstone of synthesizing complex thiophene derivatives.

A plausible retrosynthetic analysis suggests that the boronic acid moiety can be installed last via a halogen-metal exchange from a dibromo-precursor. The key challenge lies in the controlled, sequential introduction of the acetyl and bromo substituents at the correct positions.

Bromination Approaches for Thiophene Cores

Bromination is a fundamental electrophilic substitution reaction for functionalizing thiophenes. The choice of brominating agent and reaction conditions allows for a degree of control over the substitution pattern, which is essential for building advanced precursors.

Due to the high nucleophilicity of the thiophene ring, direct bromination is rapid and can proceed even at low temperatures. Common reagents for this transformation include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). In an unsubstituted thiophene, the reaction shows high selectivity for the α-position (C2). If the reaction is not carefully controlled, polybromination can readily occur. For instance, treatment with excess bromine can lead to 2,5-dibromothiophene and even tetrabromothiophene.

To achieve monosubstitution, specific conditions are required, such as using a stoichiometric amount of the brominating agent in a suitable solvent. The reaction mechanism involves the attack of the thiophene π-system on the electrophilic bromine source, leading to the formation of the stabilized sigma complex, followed by deprotonation to restore aromaticity. researchgate.net

Table 1: Representative Conditions for Direct Bromination of Thiophene

| Reagent | Solvent | Temperature | Major Product(s) |

| Br₂ (1 equiv.) | Acetic Acid | Room Temp | 2-Bromothiophene (B119243) |

| NBS (1 equiv.) | CCl₄ / Acetic Acid | Reflux | 2-Bromothiophene |

| Br₂ (2 equiv.) | Acetic Acid | Room Temp | 2,5-Dibromothiophene |

Note: This table presents generalized conditions. Actual yields and selectivity depend on specific substrate and procedural details.

When the thiophene ring is already substituted, the position of further bromination is dictated by the electronic nature of the existing group. In a synthetic route towards 5-Acetyl-4-Bromothiophene-2-Boronic Acid, a key intermediate is a disubstituted thiophene such as 2-Bromo-5-acetylthiophene. In this precursor, both the bromo and acetyl groups are electron-withdrawing and thus deactivate the ring.

The directing effects are as follows:

The acetyl group at C5 is a meta-director, strongly favoring substitution at the C3 position.

The bromo group at C2 is an ortho-, para-director, favoring substitution at C3 and C5. Since C5 is already occupied, it directs towards C3.

However, to achieve the desired 4-bromo substitution pattern, a direct electrophilic bromination is challenging due to these directing effects. A more advanced strategy often involves metalation. Directed ortho-metalation (DoM) or lithium-halogen exchange can generate a nucleophilic carbon center at a specific position, which can then be quenched with an electrophilic bromine source (e.g., Br₂ or CBr₄). For instance, lithiation of a suitably protected thiophene can occur adjacent to a directing group, allowing for subsequent bromination at a position not favored by standard electrophilic substitution. google.com This allows for the synthesis of precursors like 2,4-Dibromo-5-acetylthiophene, which is crucial for the final target molecule.

Acylation Methodologies for Thiophene Derivatives

The introduction of an acetyl group onto the thiophene ring is most commonly achieved via the Friedel-Crafts acylation reaction. This reaction is a robust method for forming a carbon-carbon bond between the aromatic ring and an acyl group.

Friedel-Crafts acylation involves treating the thiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.com Common catalysts include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and others. asianpubs.org The Lewis acid activates the acylating agent by coordinating to the halogen or oxygen, generating a highly electrophilic acylium ion (CH₃CO⁺).

For an unsubstituted thiophene, the reaction demonstrates high regioselectivity for the 2-position. echemi.com This is because the carbocation intermediate resulting from attack at the C2 position is more stable than the one from C3 attack, as it has more resonance structures. echemi.com A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, which prevents poly-acylation. organic-chemistry.org

Table 2: Common Catalyst Systems for Friedel-Crafts Acylation of Thiophene

| Acylating Agent | Catalyst | Solvent | Typical Product |

| Acetyl Chloride | AlCl₃ | Dichloromethane | 2-Acetylthiophene (B1664040) |

| Acetic Anhydride | SnCl₄ | Benzene | 2-Acetylthiophene |

| Acetic Anhydride | Phosphoric Acid | (none) | 2-Acetylthiophene |

In the context of synthesizing 5-Acetyl-4-Bromothiophene-2-Boronic Acid, the acylation step is performed on a substituted thiophene, typically 2-bromothiophene. The bromine atom at the C2 position is deactivating but directs incoming electrophiles to the "para" position, which in the thiophene ring is the C5 position. Therefore, the Friedel-Crafts acylation of 2-bromothiophene proceeds with high regioselectivity to yield 2-bromo-5-acetylthiophene. researchgate.net This selective reaction is a critical step, as it correctly places the acetyl and bromo groups relative to each other, setting the stage for the subsequent introduction of the final bromine atom and the boronic acid functional group.

The successful synthesis of this key intermediate relies on the predictable directing effect of the halogen substituent, which overrides the slight deactivation of the ring to allow the acylation to proceed efficiently at the desired C5 position. This regiocontrol is fundamental to building the complex substitution pattern of the final target molecule.

Boronylation Reactions for the Introduction of Boronic Acid Moiety onto Thiophene Scaffolds

The synthesis of thiophene boronic acids is a cornerstone of modern heterocyclic chemistry, providing versatile intermediates for cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a boronic acid group onto the thiophene ring can be accomplished through several strategic methodologies. These approaches primarily fall into two categories: the generation of a nucleophilic thiophene intermediate followed by reaction with a boron electrophile, or the direct borylation of a thiophene C-H or C-X bond using a transition metal catalyst.

Metal-Halogen Exchange Followed by Trapping with Borate Esters

A classic and robust method for the synthesis of aryl and heteroaryl boronic acids involves a metal-halogen exchange reaction. acsgcipr.orgwikipedia.org This two-step process begins with the conversion of a carbon-halogen bond into a more reactive carbon-metal bond, generating a potent thienyl nucleophile (a carbanion). This intermediate is then "trapped" with an electrophilic boron reagent, typically a trialkyl borate ester, which upon aqueous workup, hydrolyzes to the desired boronic acid. gu.se This strategy is particularly effective for introducing the boronic acid moiety at a specific position defined by the initial halogen placement.

The lithium-halogen exchange is a powerful and widely utilized transformation for creating organolithium species from organic halides. wikipedia.org The reaction is typically very fast, even at cryogenic temperatures, which allows for excellent functional group tolerance in complex molecules. ethz.ch In the context of thiophene chemistry, a bromothiophene derivative can be treated with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF).

This exchange generates a highly reactive thienyllithium intermediate. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The subsequent addition of a borate ester, such as trimethyl borate or triisopropyl borate, to the reaction mixture results in the formation of a lithium borate complex. Acidic aqueous workup then hydrolyzes this complex to yield the final thiophene boronic acid. The driving force for the exchange is the formation of a more stable organolithium species; for instance, the reaction of an arylbromide with n-BuLi is favorable because the resulting aryllithium is more stable than n-BuLi. ethz.ch

Table 1: Examples of Organolithium-Mediated Boronylation of Thiophenes

| Starting Material | Organolithium Reagent | Boron Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | n-BuLi | B(OMe)₃ | Thiophene-2-boronic acid | >90 | wikipedia.org |

| 3-Bromothiophene | n-BuLi | B(OiPr)₃ | Thiophene-3-boronic acid | ~85 | acsgcipr.org |

| 2,5-Dibromothiophene | n-BuLi (1 eq.) | B(OiPr)₃ | 5-Bromothiophene-2-boronic acid | ~70 | sigmaaldrich.com |

An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). The preparation of thienyl Grignard reagents can be achieved either by the direct oxidative addition of magnesium metal to a bromothiophene or through a magnesium-halogen exchange reaction. wikipedia.orgethz.ch The latter is often preferred for more complex or sensitive substrates as it can be performed under milder, low-temperature conditions and avoids the high activation barrier of magnesium insertion.

A highly effective method for magnesium-halogen exchange involves using a reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org The reactivity and solubility of this reagent are significantly enhanced by the addition of lithium chloride, forming the "Turbo-Grignard" reagent, i-PrMgCl·LiCl. researchgate.net This reagent can efficiently perform a Br-Mg exchange on a bromothiophene substrate at temperatures around 0 °C or below. researchgate.netorganic-chemistry.org Similar to the lithiation pathway, the resulting thienylmagnesium halide is then quenched with a trialkyl borate, followed by hydrolysis, to afford the thiophene boronic acid. This method is praised for its operational simplicity and high yields. organic-chemistry.org

Table 2: Grignard Reagent-Mediated Boronylation of Aryl Halides

| Substrate | Exchange Reagent | Boron Source | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | i-PrMgCl·LiCl | B(OiPr)₃ | 0 | 94 | organic-chemistry.org |

| 1-Bromo-4-fluorobenzene | i-PrMgCl·LiCl | B(OiPr)₃ | 0 | 96 | organic-chemistry.org |

| 2-Bromopyridine | i-PrMgCl·LiCl | B(OMe)₃ | -20 | 88 | researchgate.net |

Transition Metal-Catalyzed Borylation of Halogenated Thiophenes

Transition metal catalysis offers milder and often more functional group-compatible pathways for the synthesis of boronic acids and their esters. nih.gov These methods bypass the need for stoichiometric, highly reactive organometallic intermediates and cryogenic conditions, making them highly attractive for complex molecule synthesis.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides/triflates and a diboron reagent. organic-chemistry.org The most commonly used diboron reagent is bis(pinacolato)diboron (B₂pin₂). The reaction proceeds via a catalytic cycle that typically involves:

Oxidative Addition: The aryl halide (e.g., bromothiophene) adds to a Pd(0) complex to form a Pd(II) species.

Transmetalation: A boryl group from the diboron reagent is transferred to the palladium center, typically facilitated by a base such as potassium acetate (B1210297) (KOAc) or potassium phenoxide.

Reductive Elimination: The thiophene boronate ester product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

This methodology is exceptionally versatile, tolerating a wide array of functional groups that would be incompatible with organolithium or Grignard reagents. organic-chemistry.org The resulting boronate esters are stable, can be purified by chromatography, and are excellent coupling partners in subsequent Suzuki-Miyaura reactions. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide | Diboron Reagent | Catalyst | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Iodobenzothiophene | B₂pin₂ | PdCl₂(dppf) | KOAc | 3-(Pinacolatoboryl)benzothiophene | 89 | msu.edu |

| 4-Chlorobenzonitrile | B₂pin₂ | Pd(OAc)₂ + SPhos | KOAc | 4-Cyano-phenylboronic acid pinacol (B44631) ester | 95 | rsc.org |

| Methyl 4-bromobenzoate | B₂pin₂ | PdCl₂(PPh₃)₂ | KOAc | Methyl 4-(pinacolatoboryl)benzoate | 87 | organic-chemistry.org |

A paradigm shift in the synthesis of arylboronates has been the development of iridium-catalyzed C–H borylation. researchgate.netumich.edu This approach allows for the direct conversion of an aromatic C–H bond into a C–B bond, offering remarkable atom economy and novel synthetic strategies. escholarship.org The reaction typically employs an iridium catalyst, often generated in situ from precursors like [Ir(OMe)(COD)]₂ and a bipyridine-based ligand, with pinacolborane (HBPin) or B₂pin₂ as the boron source. nih.gov

For substituted thiophenes, this methodology has proven to be highly effective and regioselective. The selectivity is primarily governed by steric factors, with borylation occurring at the most accessible C–H bond, which is typically adjacent to the sulfur atom (the α-positions). msu.edunih.gov An important feature of this reaction is its tolerance of halide substituents and other functional groups, including acyl groups. researchgate.netnih.gov For a substrate like 2,5-disubstituted thiophene, borylation occurs selectively at the less sterically hindered 3- or 4-positions. msu.edu This strategy complements traditional methods by enabling borylation without pre-functionalization (i.e., halogenation) at the target site.

Table 4: Iridium-Catalyzed C-H Borylation of Substituted Thiophenes

Electrophilic Aromatic Substitution with Boron Reagents on Thiophene Systems

The introduction of a boronic acid group onto a thiophene ring is a critical transformation for creating versatile building blocks used in cross-coupling reactions. Electrophilic aromatic substitution is a fundamental pathway to achieve this. The thiophene ring is more reactive than benzene towards electrophiles, with substitution strongly favoring the α-positions (C2 and C5) due to the superior ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex). thieme-connect.com When an electrophile attacks at the C2 position, three resonance structures can be drawn for the intermediate, whereas an attack at the C3 position yields only two, making the former pathway more favorable.

Traditional methods for synthesizing aryl boronic acids often involve the electrophilic trapping of organometallic intermediates (formed via Grignard reagents or organolithiums) with borate esters at very low temperatures. nih.govgoogle.com However, modern advancements have led to the development of direct C-H borylation reactions, which are more atom-economical.

A leading method in this area is the iridium-catalyzed C-H borylation. nih.govumich.edu This reaction utilizes a catalyst, often generated in situ, to activate a C-H bond, which then reacts with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂). nih.govorganic-chemistry.org This methodology has proven highly effective for various substituted thiophenes, demonstrating excellent regioselectivity. For 2-substituted thiophenes, borylation occurs almost exclusively at the C5 position. nih.govmsu.edu For 3-substituted thiophenes, a mixture of C2 and C5 borylated products can form, with the selectivity influenced by the steric and electronic properties of the substituent. umich.edunih.gov

Table 1: Comparison of Borylation Methods for Thiophene Systems

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Organometallic Route | Formation of a thienyllithium or Grignard reagent, followed by reaction with a trialkyl borate. nih.gov | Well-established, high-yielding for specific substrates. | Requires cryogenic temperatures, stoichiometric use of pyrophoric organometallics, sensitive to functional groups. |

| Iridium-Catalyzed C-H Borylation | Direct conversion of a C-H bond to a C-B bond using an Ir catalyst and a diboron reagent. nih.gov | High regioselectivity, excellent functional group tolerance, more atom-economical. | Catalyst cost, potential for metal contamination in the product. |

Advanced Synthetic Challenges and Optimization in the Preparation of 5-Acetyl-4-Bromothiophene-2-Boronic Acid

The synthesis of a polysubstituted molecule like 5-Acetyl-4-Bromothiophene-2-Boronic Acid presents significant challenges. The presence of three distinct functional groups—an electron-withdrawing acetyl group, a deactivating bromo group, and the target boronic acid—on a five-membered heterocyclic ring requires precise control over reactivity and regioselectivity. The optimization of its synthesis involves navigating these challenges while considering environmental impact and scalability.

Control of Orthogonal Reactivity of Multiple Halogen and Acetyl Substituents

The primary challenge in synthesizing 5-Acetyl-4-Bromothiophene-2-Boronic Acid is achieving the desired substitution pattern without unintended side reactions. The acetyl group is strongly deactivating and acts as a meta-director in electrophilic aromatic substitution, while the bromine atom is also deactivating but directs ortho and para. On the thiophene ring, these effects, combined with the inherent reactivity of the ring positions, create a complex system. Two plausible synthetic strategies highlight these challenges.

Route A: Direct C-H Borylation

This approach would begin with the precursor 2-Acetyl-4-bromothiophene . The synthesis of this starting material can be achieved via the Friedel-Crafts acylation of 3-bromothiophene. With the C2 and C4 positions occupied, the next functionalization must occur at C3 or C5. The iridium-catalyzed C-H borylation is particularly well-suited for this transformation. Research has shown that this catalytic system exhibits high tolerance for acyl groups and directs borylation to the most accessible and electronically favorable C-H bond, which in this case is the vacant α-position (C5). nih.govresearchgate.net

Route B: Halogen-Metal Exchange

An alternative strategy involves starting with a dihalogenated precursor, such as 2,4-dibromo-5-acetylthiophene. The synthesis would then proceed via a selective lithium-halogen exchange, followed by quenching with a borate ester like triisopropyl borate. This method relies on the differential reactivity of the C-Br bonds; the bond at the α-position (C2) is generally more susceptible to metal-halogen exchange than the one at the β-position (C4). This selective lithiation, performed at cryogenic temperatures (typically -78 °C), would generate the desired 2-lithiated intermediate, which is then trapped to form the boronic ester.

Table 2: Comparison of Synthetic Routes to 5-Acetyl-4-Bromothiophene-2-Boronic Acid

| Feature | Route A: C-H Borylation | Route B: Halogen-Metal Exchange |

|---|---|---|

| Starting Material | 2-Acetyl-4-bromothiophene | 2,4-Dibromo-5-acetylthiophene |

| Key Transformation | Iridium-catalyzed C-H borylation at C5 | Selective lithium-bromine exchange at C2 |

| Regiocontrol | High selectivity for the vacant α-position (C5) is expected based on literature precedents. nih.gov | Dependent on the kinetic difference in reactivity between C2-Br and C4-Br bonds. |

| Functional Group Tolerance | Excellent; catalyst is known to tolerate acetyl groups. nih.gov | The strongly basic organolithium reagent may react with the acetyl group, requiring protection or careful control of conditions. |

| Reaction Conditions | Mild to moderate heating (e.g., 80-100 °C). | Cryogenic temperatures (e.g., -78 °C) are required. |

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly important in synthetic planning. For the preparation of 5-Acetyl-4-Bromothiophene-2-Boronic Acid, several aspects can be optimized to reduce environmental impact.

The direct C-H borylation (Route A) is inherently greener than the organometallic route (Route B) as it avoids the use of stoichiometric organometallic reagents and the generation of large amounts of metallic salt waste. It represents a more atom-efficient process.

Further improvements can be made by considering the following:

Solvent Choice : Traditional syntheses often use volatile and hazardous organic solvents like tetrahydrofuran (THF) or dichloromethane. Exploring greener solvents such as dimethyl sulfoxide (DMSO), or even aqueous systems under micellar conditions, could significantly improve the environmental profile. thieme-connect.comorganic-chemistry.org

Energy Consumption : Microwave-assisted synthesis has been shown to accelerate reactions involving substituted thiophenes, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. researchgate.net

Catalyst Systems : While the iridium catalyst in Route A is effective, its recovery and reuse are important for a sustainable process. The use of palladium catalysts with specialized ligands has enabled borylation reactions in water, offering a more environmentally friendly alternative for certain substrates. organic-chemistry.org

Waste Reduction : Optimizing reactions to maximize yield and selectivity minimizes the need for extensive chromatographic purification, thereby reducing solvent waste. One-pot procedures, where multiple steps are carried out in the same vessel, can also contribute to waste reduction. rsc.org

Table 3: Green Chemistry Considerations

| Principle | Application to Synthesis of 5-Acetyl-4-Bromothiophene-2-Boronic Acid |

|---|---|

| Atom Economy | C-H borylation is preferred over routes involving protecting groups or stoichiometric metal reagents. |

| Safer Solvents | Replace chlorinated solvents or ethers with higher-boiling, less toxic alternatives like DMSO or explore aqueous reaction media. |

| Energy Efficiency | Employ microwave irradiation to reduce reaction times and energy input. |

| Catalysis | Utilize catalytic methods (e.g., Ir-catalyzed borylation) over stoichiometric reagents. Investigate catalyst recycling. |

| Waste Prevention | Design syntheses with high selectivity to minimize byproduct formation and purification needs. |

Scalability Considerations for Research Applications

Transitioning a synthetic route from a laboratory benchtop to a larger, pilot scale for extensive research applications introduces a new set of challenges related to safety, cost, and practicality.

The halogen-metal exchange pathway (Route B) faces significant scalability hurdles. The use of highly pyrophoric organolithium reagents like n-butyllithium requires specialized handling procedures and equipment to ensure safety on a larger scale. researchgate.netnih.gov Furthermore, the need for cryogenic temperatures (-78 °C) is energy-intensive and can be difficult to maintain consistently in large reactors, potentially leading to byproduct formation due to temperature fluctuations. researchgate.net A modern solution to these issues is the adoption of continuous flow chemistry. Flow reactors offer superior heat and mass transfer, allowing exothermic lithiation reactions to be controlled safely without the need for extreme cooling, making the process more scalable and reproducible. researchgate.netacs.org

The C-H borylation route (Route A) is generally more amenable to scaling up. It avoids pyrophoric reagents and cryogenic conditions. However, the primary consideration becomes the cost and availability of the iridium catalyst. On a large scale, catalyst loading must be minimized, and efficient methods for its recovery and reuse would be necessary to make the process economically viable. Additionally, removal of residual metal catalyst from the final product is crucial, often requiring specialized purification techniques like treatment with metal scavengers or crystallization.

Table 4: Scalability Comparison of Synthetic Routes

| Factor | Route A: C-H Borylation | Route B: Halogen-Metal Exchange |

|---|---|---|

| Safety | High (avoids pyrophoric reagents). | Low (requires handling of pyrophoric organolithiums). Flow chemistry can mitigate risks. acs.org |

| Temperature Control | Moderate heating is easy to scale. | Cryogenic temperatures are difficult and costly to maintain at scale. |

| Reagent Cost | High initial cost of iridium catalyst; requires recycling for economic feasibility. | Lower cost for n-butyllithium and borate esters. |

| Equipment | Standard chemical reactors. | Requires specialized equipment for handling pyrophoric reagents and low temperatures, or investment in flow chemistry setups. researchgate.net |

| Purification | Removal of residual catalyst is a key challenge. | Removal of lithium salts is typically straightforward via aqueous workup. |

Reactivity and Reaction Mechanisms of 5 Acetyl 4 Bromothiophene 2 Boronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions Leveraging the Boronic Acid Moiety

The boronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The reactivity of 5-acetyl-4-bromothiophene-2-boronic acid in these transformations is central to its utility in constructing intricate molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely employed reaction for forming biaryl and heteroaryl structures. nih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. youtube.comyoutube.com

The Suzuki-Miyaura coupling of 5-acetyl-4-bromothiophene-2-boronic acid exhibits broad scope with a variety of (hetero)aryl halides and pseudohalides. Generally, the reactivity of the halide coupling partner follows the order I > Br > Cl, which is a common trend in palladium-catalyzed reactions. acs.org While aryl iodides and bromides are highly effective coupling partners, the use of less reactive but more readily available aryl chlorides can also be successful, often requiring more specialized catalytic systems. organic-chemistry.org

The reaction is compatible with a wide range of functional groups on the (hetero)aryl halide partner, including both electron-donating and electron-withdrawing groups. For instance, successful couplings have been reported with substituted phenyl halides, as well as various heterocyclic halides such as pyridyl, furyl, and other thiophenyl derivatives. nih.govnih.gov The use of pseudohalides like triflates (OTf) and tosylates (OTs) further expands the scope of the reaction, providing alternatives to traditional halides. organic-chemistry.orgnih.govnih.gov However, challenges can arise with highly sterically hindered or electronically deactivated coupling partners, which may lead to lower yields or require more forcing reaction conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Thiophene (B33073) Boronic Acids

| Coupling Partner Type | Examples | General Reactivity | Reference |

|---|---|---|---|

| Aryl Halides | Iodobenzene, Bromobenzene, Chlorobenzene | I > Br > Cl | acs.org |

| Heteroaryl Halides | 2-Bromopyridine, 3-Bromofuran, 2-Chlorothiophene | Generally good, dependent on heterocycle | nih.gov |

| Aryl Pseudohalides | Phenyl triflate, Phenyl tosylate | OTf > OTs | nih.gov |

| Vinyl Halides/Triflates | Vinyl bromide, Vinyl triflate | Good reactivity | organic-chemistry.org |

The acetyl and bromo substituents on the thiophene ring exert significant influence on the efficiency of the Suzuki-Miyaura coupling. The acetyl group, being electron-withdrawing, can impact the electronic nature of the thiophene ring and the boronic acid moiety. This electronic effect can influence the rates of both the transmetalation and reductive elimination steps in the catalytic cycle.

Sterically, the presence of the bromo substituent adjacent to the boronic acid can create steric hindrance, potentially impeding the approach of the palladium complex and the subsequent transmetalation step. nih.gov However, the acetyl group at the 5-position is relatively remote from the boronic acid at the 2-position, and its steric impact is generally considered to be less significant. The interplay of these electronic and steric factors can be complex and may necessitate careful optimization of reaction conditions to achieve high coupling efficiency. In some cases, the steric hindrance from ortho-substituents on the coupling partner can also lead to lower yields. nih.gov

The choice of the palladium catalyst and the associated ligands is critical for achieving high reactivity and selectivity in the Suzuki-Miyaura coupling of 5-acetyl-4-bromothiophene-2-boronic acid. While simple palladium sources like palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, more sophisticated catalytic systems are often required for challenging substrates. nih.govnih.gov

The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in advancing the scope of Suzuki-Miyaura couplings. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines like SPhos and XPhos have demonstrated remarkable efficacy in promoting the coupling of unreactive or sterically demanding partners. nih.govorganic-chemistry.org These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, the Pd₂(dba)₃/P(t-Bu)₃ system has proven effective for coupling aryl chlorides at room temperature. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy for enhancing catalytic activity. nih.gov

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Catalyst Precursor | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (in situ) | Aryl bromides and iodides | nih.gov |

| Pd(OAc)₂ | P(t-Bu)₃ | Aryl chlorides, sterically hindered substrates | organic-chemistry.org |

| Pd₂(dba)₃ | SPhos, XPhos | Heteroaryl halides, challenging couplings | nih.gov |

| PdCl₂(dtbpf) | 1,1'-Bis(di-tert-butylphosphino)ferrocene | Aqueous and micellar conditions | researchgate.netunimib.it |

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the (hetero)aryl halide to form a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base. pku.edu.cnnih.gov The base activates the boronic acid, forming a more nucleophilic boronate species. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

For thiophene-boronic acids, the specific electronic and steric properties of the thiophene ring and its substituents can influence the kinetics of these elementary steps. acs.org Detailed mechanistic studies, often employing techniques like kinetic analysis and computational modeling, have provided insights into the intricacies of the transmetalation and reductive elimination processes involving thiophene-containing substrates. nih.govdigitellinc.com The nature of the base and solvent can also play a crucial role in the transmetalation step. nih.gov

The development of Suzuki-Miyaura couplings in aqueous media has garnered significant attention due to the environmental benefits and often enhanced reaction rates. researchgate.netunimib.itsemanticscholar.org The use of water as a solvent can be particularly advantageous for the coupling of polar substrates. acs.orgnih.gov

Micellar catalysis, where the reaction takes place within nanoreactors formed by surfactants in water, has emerged as a powerful strategy for promoting Suzuki-Miyaura couplings. researchgate.netunimib.itnih.gov Surfactants like Kolliphor EL can form micelles that solubilize the organic reactants and the catalyst, leading to high local concentrations and accelerated reaction rates. researchgate.netunimib.it These conditions often allow for lower catalyst loadings, milder reaction temperatures, and even the possibility of performing the reaction under air without the need for an inert atmosphere. researchgate.netunimib.it For instance, the Suzuki cross-coupling between thiophenes and anilines has been successfully performed in a Kolliphor EL/water system using the Pd(dtbpf)Cl₂ catalyst. researchgate.netunimib.itmdpi.com The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can also be beneficial in aqueous systems. arkat-usa.org

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the well-known Suzuki-Miyaura coupling, the boronic acid functional group of 5-Acetyl-4-Bromothiophene-2-Boronic Acid participates in other important metal-catalyzed cross-coupling reactions.

Liebeskind-Srogl Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling reaction is a powerful method for carbon-carbon bond formation that couples a thioester with a boronic acid. wikipedia.org This reaction is catalyzed by palladium(0) and is mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgacs.org A key advantage of this methodology is that it proceeds under neutral conditions, which enhances its functional group tolerance. acs.org

The reaction is particularly useful for the coupling of heteroaromatic thioethers with boronic acids. acs.orgnih.gov Thioesters are stable and readily prepared, making them excellent coupling partners. acs.org The Liebeskind-Srogl reaction has been successfully applied in the total synthesis of complex natural products. wikipedia.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(0), CuTC | Thioester, Boronic Acid | Ketone | Neutral reaction conditions, broad substrate scope. acs.orgchem-station.com |

| Pd(0), CuTC | Heteroaromatic Thioether, Boronic Acid | Biaryl or Heterobiaryl | Useful for coupling π-deficient heteroaromatics. acs.orgnih.gov |

Chan-Lam-Evans Coupling and Related C-Heteroatom Bond Formations

The Chan-Lam-Evans (CLE) coupling, also referred to as the Chan-Evans-Lam coupling, facilitates the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling an aryl boronic acid with an amine or an alcohol, respectively. wikipedia.orgnih.gov This reaction is typically catalyzed by copper(II) complexes and can often be carried out at room temperature in the presence of air. wikipedia.orgorganic-chemistry.org

This methodology offers a valuable alternative to palladium-catalyzed C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnih.gov The scope of the CLE coupling is broad, encompassing a wide range of amines, amides, carbamates, and phenols. organic-chemistry.org An intramolecular version of the Chan-Lam coupling has been utilized for the synthesis of fused heterocyclic systems. rsc.org

| Coupling Type | Reactants | Catalyst | Key Features |

| C-N Coupling | Aryl Boronic Acid, Amine/Amide | Copper(II) Acetate | Mild conditions, often open to air. wikipedia.orgorganic-chemistry.org |

| C-O Coupling | Aryl Boronic Acid, Alcohol/Phenol | Copper(II) Acetate | Complements palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org |

| Intramolecular C-N Coupling | Thiophene with Boronic Acid and Guanidine NH | Copper(II) Acetate, Pyridine (B92270) | Synthesis of fused 1,2,4-thiadiazine dioxides. rsc.org |

Reactivity of the Bromo-Substituent in Orthogonal Chemical Transformations

The bromine atom on the thiophene ring of 5-Acetyl-4-Bromothiophene-2-Boronic Acid provides another handle for synthetic diversification, allowing for selective reactions at this position.

Selective Cross-Coupling Reactions at the Bromo Position (e.g., Negishi, Stille)

The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The Negishi and Stille couplings are particularly noteworthy.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally prepared from the corresponding organolithium or Grignard reagents. youtube.com

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, also catalyzed by palladium. organic-chemistry.orglibretexts.org While the toxicity of organotin compounds is a drawback, the reaction is highly versatile and tolerates a wide array of functional groups. organic-chemistry.orgharvard.edu The reaction's utility has been demonstrated in the synthesis of complex molecules and materials. harvard.eduwikipedia.org Regioselective Stille couplings on dibromothiophenes have been reported, typically showing preference for reaction at the C2 position. researchgate.net

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi Coupling | Organozinc | Palladium or Nickel | High functional group tolerance, versatile C-C bond formation. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organostannane | Palladium | Broad scope, tolerant of many functional groups. organic-chemistry.orglibretexts.org |

Nucleophilic Aromatic Substitution (S_NAr) Reactions with the Bromothiophene Scaffold

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgkhanacademy.org For S_NAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In the context of bromothiophenes, the acetyl group in 5-Acetyl-4-Bromothiophene-2-Boronic Acid can act as an activating group, though its effect is moderate. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reactivity in S_NAr reactions is also influenced by the nature of the leaving group and the nucleophile. libretexts.org While less common than cross-coupling reactions for functionalizing bromothiophenes, S_NAr can be a viable strategy under specific conditions.

Halogen Dance Phenomenon and its Mitigation Strategies in Thiophene Chemistry

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. whiterose.ac.ukias.ac.in This phenomenon is particularly prevalent in thiophene chemistry and can be considered either a useful synthetic tool or an undesirable side reaction. clockss.orgresearchgate.net The reaction is driven by thermodynamics, leading to the most stable organometallic intermediate. ias.ac.inwikipedia.org

The mechanism often involves a series of deprotonation and metal-halogen exchange steps. ias.ac.in The presence of strong bases like lithium diisopropylamide (LDA) can induce the halogen dance. whiterose.ac.uk

Mitigation Strategies:

To prevent the halogen dance when functionalization at the original halogen position is desired, several strategies can be employed:

Use of "Fast" Electrophiles: Rapidly trapping the lithiated intermediate with a reactive electrophile can outcompete the rearrangement process. wikipedia.org

Careful Choice of Base and Reaction Conditions: The choice of base and temperature can significantly influence the rate of the halogen dance. In some cases, using less aggressive bases or carrying out the reaction at very low temperatures can suppress the rearrangement. whiterose.ac.uk

Directed Ortho-Metalation: The presence of a directing group can favor deprotonation at a specific site, potentially avoiding the conditions that lead to the halogen dance.

The halogen dance has been utilized synthetically to access thiophene derivatives that are difficult to prepare by other means. clockss.orgic.ac.uk However, when it is an unwanted side reaction, its mitigation is crucial for achieving the desired regioselectivity.

Reactivity of the Acetyl-Substituent for Further Functionalization

The acetyl group at the 5-position of the thiophene ring serves as a key handle for a variety of functionalization reactions, enabling the extension and diversification of the molecular scaffold.

Condensation Reactions Involving the Carbonyl Group (e.g., Aldol, Knoevenagel)

The carbonyl group of the acetyl substituent readily participates in condensation reactions, forming new carbon-carbon bonds and paving the way for the synthesis of more complex structures.

Aldol Condensation: While specific examples of Aldol condensation directly involving 5-acetyl-4-bromothiophene-2-boronic acid are not extensively documented in readily available literature, the general principles of this reaction are well-established. The acetyl group can react with aldehydes or ketones in the presence of a base or acid catalyst to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones. For instance, tandem Aldol condensation of aldehydes with methyl ketones, followed by addition reactions of arylboronic acids, has been described to form β-arylated ketones. jcu.edu.au This suggests a potential pathway for the derivatization of 5-acetyl-4-bromothiophene-2-boronic acid.

Knoevenagel Condensation: The Knoevenagel condensation offers a versatile method for the synthesis of α,β-unsaturated compounds by reacting the acetyl group with active methylene (B1212753) compounds. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org Research has shown that 2-acetylthiophene (B1664040) derivatives can undergo Knoevenagel condensation. For example, the reaction of 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone with malononitrile (B47326) in the presence of ammonium (B1175870) acetate has been reported, although the reaction becomes more challenging with larger carbon chains. mdpi.comresearchgate.net The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and is suitable for reactants containing a carboxylic acid group, leads to condensation followed by decarboxylation. wikipedia.org These established protocols for substituted acetylthiophenes indicate the high potential for similar reactivity with 5-acetyl-4-bromothiophene-2-boronic acid, allowing for the introduction of various unsaturated functionalities. The general reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration reaction. wikipedia.org

A variety of active methylene compounds can be employed in the Knoevenagel condensation, including:

| Active Methylene Compound | Potential Product Type |

| Diethyl malonate | α,β-unsaturated ester |

| Malononitrile | α,β-unsaturated nitrile |

| Cyanoacetic acid | α,β-unsaturated cyanoacrylic acid |

| Nitromethane | β-nitroalkene |

Reduction and Oxidation Reactions of the Acetyl Moiety

The acetyl group can be selectively reduced or oxidized to introduce new functional groups, provided that the reaction conditions are compatible with the bromo and boronic acid substituents.

Reduction: The chemoselective reduction of the acetyl group to an alcohol or even a methylene group is a critical transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used for the reduction of aldehydes and ketones. mdma.chmdma.chrsc.org Its reactivity and selectivity can be enhanced by the use of additives. mdma.chresearchgate.net For instance, the NaBH₄–acetylacetone combination has been shown to efficiently and chemoselectively reduce aldehydes in the presence of ketones. rsc.org While direct literature on the reduction of 5-acetyl-4-bromothiophene-2-boronic acid is scarce, the principles of chemoselective reduction suggest that reagents like NaBH₄ could potentially reduce the acetyl group to a secondary alcohol without affecting the boronic acid or the bromo substituent under carefully controlled conditions. It is important to note that NaBH₄ does not typically reduce carboxylic acids, esters, or amides under standard conditions. mdma.chmdma.ch More powerful reducing agents like lithium aluminum hydride (LAH) would likely reduce both the acetyl and the boronic acid groups and are therefore less suitable for selective transformations of this substrate. stackexchange.com

Oxidation: The oxidation of the acetyl group to a carboxylic acid or other oxidized forms represents another avenue for functionalization. However, this transformation is challenging due to the presence of the sensitive boronic acid and the thiophene ring, which can also be susceptible to oxidation. General methods for the selective oxidation of alkyl groups on heterocyclic rings often require specific catalysts and conditions to avoid undesired side reactions. jcu.edu.au Further research is needed to identify suitable oxidative conditions that are chemoselective for the acetyl group in 5-acetyl-4-bromothiophene-2-boronic acid.

Derivatization of the Acetyl Group (e.g., Oxime, Hydrazone Formation)

The carbonyl functionality of the acetyl group is a prime site for derivatization through condensation with nitrogen-based nucleophiles, leading to the formation of oximes and hydrazones. These derivatives are not only stable but also serve as versatile intermediates for further synthetic transformations.

Oxime Formation: The reaction of 5-acetyl-4-bromothiophene-2-boronic acid with hydroxylamine (B1172632) (NH₂OH) or its salts is expected to readily form the corresponding oxime. nih.gov This reaction is a standard method for the derivatization of ketones. orgsyn.org Oximes of substituted acetophenones, such as 1-(4-bromophenyl)ethanone oxime, have been synthesized and characterized. orgsyn.org The formation of O-acetyl oximes has also been reported, which can act as directing groups in palladium-catalyzed C-H bond functionalization reactions. nih.gov This highlights the potential for the oxime derivative of 5-acetyl-4-bromothiophene-2-boronic acid to be a substrate for further advanced synthetic methodologies.

Hydrazone Formation: Similarly, condensation of the acetyl group with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) yields hydrazones. nih.govnih.govresearchgate.netorganic-chemistry.orgdoaj.org The synthesis of hydrazide-hydrazone derivatives from various acetyl-substituted heterocycles has been extensively studied. nih.govnih.govresearchgate.net These reactions are typically straightforward and provide access to a wide range of substituted hydrazones which can be further cyclized to form various heterocyclic systems. nih.govnih.gov

Boronic Acid Catalysis by 5-Acetyl-4-Bromothiophene-2-Boronic Acid and its Derivatives

Beyond its role as a synthetic building block, the boronic acid functionality in 5-acetyl-4-bromothiophene-2-boronic acid and its derivatives can potentially act as a catalyst in various organic transformations.

Exploration of Lewis Acidic Properties for Substrate Activation

Boronic acids are known to be mild Lewis acids, a property that can be harnessed for catalysis. nih.govcapes.gov.briupac.org The boron atom in boronic acids possesses an empty p-orbital, allowing it to accept electron density from Lewis bases, thereby activating substrates for subsequent reactions. This Lewis acidity can be modulated by the electronic nature of the substituents on the aromatic or heterocyclic ring. While specific studies on the Lewis acidity of 5-acetyl-4-bromothiophene-2-boronic acid are not prevalent, the presence of the electron-withdrawing acetyl and bromo groups is expected to influence its Lewis acidic character. Arylboronic acids have been shown to catalyze dehydrative condensation reactions between carboxylic acids and amines to form amides, demonstrating their ability to activate carboxylic acids.

Reversible Covalent Bond Formation with Hydroxyl and Carboxyl Groups

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols and other hydroxyl- and carboxyl-containing compounds, forming boronate esters. researchgate.netnih.govmanchester.ac.uk This reversible interaction is the basis for their use in sensors, drug delivery systems, and self-healing materials. researchgate.netmanchester.ac.uk The formation of these boronate esters is typically favorable in aqueous or protic media and can be influenced by pH. nih.govmanchester.ac.uk The equilibrium of this reaction can be shifted by changes in the environment, making it a dynamic process. While specific studies on the reversible covalent bonding of 5-acetyl-4-bromothiophene-2-boronic acid are not widely reported, the fundamental principles of boronic acid chemistry suggest that it will readily undergo such interactions. This property opens up possibilities for its application in dynamic covalent chemistry and the construction of responsive materials. The complexation with diols can also be utilized for the temporary protection of the boronic acid functionality during other chemical transformations on the thiophene ring or the acetyl group.

Application in Esterification, Amidation, and Cycloaddition Reactions

The unique structural features of 5-acetyl-4-bromothiophene-2-boronic acid, namely the boronic acid moiety, the acetyl group, the bromine atom, and the thiophene ring, open up a wide array of possibilities for its application in advanced organic synthesis. While direct literature on the use of this specific compound in esterification, amidation, and cycloaddition reactions is limited, its reactivity can be inferred from the well-established chemistry of related thiophene boronic acids and other organoboron compounds.

Esterification Reactions

The boronic acid group in 5-acetyl-4-bromothiophene-2-boronic acid readily undergoes esterification with diols to form boronate esters. This reaction is often reversible and can be used to protect the boronic acid functionality or to create dynamic covalent systems. The formation of boronate esters can enhance the stability and solubility of the boronic acid, which can be advantageous in certain reaction conditions. For instance, boronic esters are often more stable towards protodeboronation, a common side reaction with boronic acids, especially under basic conditions used in cross-coupling reactions. acs.org

Furthermore, the esterification of 5-bromothiophene-2-carboxylic acid, a related compound, has been reported as a key step in the synthesis of novel derivatives. nih.gov In a similar vein, the acetyl group on the thiophene ring of 5-acetyl-4-bromothiophene-2-boronic acid could potentially be reduced to an alcohol, which could then undergo intramolecular or intermolecular esterification.

A key application of esterification in the context of this molecule is the formation of boronic acid pinacol (B44631) esters. These are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of purification. The reaction of 5-acetyl-4-bromothiophene-2-boronic acid with pinacol would yield the corresponding pinacol boronate ester, a versatile intermediate for further transformations.

Table 1: Potential Esterification Reactions of 5-Acetyl-4-Bromothiophene-2-Boronic Acid and its Derivatives

| Reactant | Reagent | Product | Reaction Type | Potential Application |

| 5-Acetyl-4-bromothiophene-2-boronic acid | Pinacol | 2-(5-Acetyl-4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boronate Ester Formation | Suzuki-Miyaura coupling |

| 5-Acetyl-4-bromothiophene-2-boronic acid | Ethylene Glycol | 2-(5-Acetyl-4-bromothiophen-2-yl)-1,3,2-dioxaborolane | Boronate Ester Formation | Protection of boronic acid |

| 1-(4-Bromo-5-(dihydroxyboryl)thiophen-2-yl)ethanol | - | Intramolecular Boronate Ester | Intramolecular Esterification | Formation of a cyclic boronate ester |

This table presents potential reactions based on the known reactivity of boronic acids.

Amidation Reactions

Arylboronic acids have emerged as effective catalysts for the dehydrative condensation of carboxylic acids and amines to form amides. tcichemicals.comnih.gov This reaction typically proceeds under azeotropic reflux conditions and can be enhanced by the use of co-catalysts like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). tcichemicals.comnih.gov Given this precedent, 5-acetyl-4-bromothiophene-2-boronic acid could potentially serve as a catalyst in amidation reactions. The Lewis acidic nature of the boron atom is believed to activate the carboxylic acid towards nucleophilic attack by the amine. nih.gov

While direct catalytic amidation using 5-acetyl-4-bromothiophene-2-boronic acid has not been documented, the synthesis of amides from related thiophene carboxylic acids is well-established. For example, 5-bromothiophene-2-carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride, which then readily reacts with amines to form amides. rsc.org A similar two-step approach could be applied by first oxidizing the acetyl group of the target compound to a carboxylic acid.

Moreover, the development of one-pot syntheses of amides from carboxylic acids using activating agents demonstrates the broad interest in this transformation. rsc.org The potential for 5-acetyl-4-bromothiophene-2-boronic acid to act as a catalyst in such reactions presents an interesting avenue for future research.

Table 2: Potential Amidation Reactions Involving 5-Acetyl-4-Bromothiophene-2-Boronic Acid Derivatives

| Reactants | Catalyst/Reagent | Product | Reaction Type |

| Carboxylic Acid + Amine | 5-Acetyl-4-bromothiophene-2-boronic acid (as catalyst) | Amide | Catalytic Amidation |

| 5-Acetyl-4-bromothiophene-2-carboxylic acid + Amine | Thionyl Chloride, then Amine | N-substituted 5-acetyl-4-bromothiophene-2-carboxamide | Two-step Amidation |

| Carboxylic Acid + Amine | 5-Acetyl-4-bromothiophene-2-boronic acid + DMAPO (co-catalyst) | Amide | Cooperative Catalytic Amidation |

This table outlines potential amidation reactions based on established methodologies for boronic acids and carboxylic acids.

Cycloaddition Reactions

The thiophene ring system, along with the bromo and acetyl substituents, provides multiple sites for participation in cycloaddition reactions. While the direct involvement of the boronic acid group in cycloadditions is less common, the thiophene moiety can act as a diene or dienophile in Diels-Alder reactions, although its aromaticity can make it less reactive than non-aromatic dienes.

More plausibly, the bromine atom and the boronic acid group can be utilized to introduce functionalities that are amenable to cycloaddition. For instance, the bromine atom can be converted to an azide (B81097) or an alkyne via Sonogashira coupling, setting the stage for [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are highly efficient and have broad applications in materials science and bioconjugation.

Furthermore, the synthesis of thiophene derivatives through the cyclization of functionalized alkynes is a known strategy. mdpi.com While this represents the formation of the thiophene ring itself, the principles can be applied to further functionalize the existing thiophene core of 5-acetyl-4-bromothiophene-2-boronic acid. For example, the acetyl group could be elaborated into a side chain containing an alkyne, which could then undergo an intramolecular cycloaddition.

The application of cycloaddition reactions to synthesize novel boron-containing compounds has also been explored, leading to the formation of complex structures with potential applications in materials science and medicine. mdpi.com

Table 3: Potential Cycloaddition Strategies Involving Derivatives of 5-Acetyl-4-Bromothiophene-2-Boronic Acid

| Precursor derived from 5-Acetyl-4-bromothiophene-2-boronic acid | Reaction Partner | Reaction Type | Potential Product |

| 5-Azido-4-bromothiophene-2-boronic acid derivative | Alkyne | [3+2] Cycloaddition (Huisgen) | Triazole-substituted thiophene |

| 5-Alkynyl-4-bromothiophene-2-boronic acid derivative | Azide | [3+2] Cycloaddition (Huisgen) | Triazole-substituted thiophene |

| Thiophene diene derivative | Dienophile | [4+2] Cycloaddition (Diels-Alder) | Bicyclic thiophene derivative |

This table illustrates potential cycloaddition pathways based on the functional groups present in or derived from 5-acetyl-4-bromothiophene-2-boronic acid.

Computational and Theoretical Investigations of 5 Acetyl 4 Bromothiophene 2 Boronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies are fundamental to characterizing the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For substituted thiophenes, these calculations help in understanding how different functional groups—in this case, the acetyl, bromo, and boronic acid moieties—modulate the electronic character of the thiophene (B33073) ring.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) by finding the lowest energy state. DFT calculations are also used to investigate the geometric parameters of thiophene derivatives, often showing good correlation with experimental results from X-ray diffraction. mdpi.com The theory can be applied to explore the electronic properties and reactive sites of molecules. mdpi.comuomphysics.net

While specific DFT-calculated geometric parameters for 5-Acetyl-4-Bromothiophene-2-Boronic Acid are not widely published, the typical approach involves using a functional, such as B3LYP, paired with a basis set like 6-311G+(d,p), to optimize the molecular structure and calculate its energy. uomphysics.net

Table 1: Representative DFT-Calculated Bond Lengths and Angles for a Related Thiophene Derivative (Note: This data is illustrative for a related bromo-thiophene compound and not specific to 5-Acetyl-4-Bromothiophene-2-Boronic Acid)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| C-S (Thiophene) | 1.75 Å | |

| C-Br | 1.88 Å | |

| Bond Angle | C-S-C (Thiophene) | 92.5° |

| O=C-C | 120.1° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

For aromatic compounds, FMO analysis helps predict which sites are most susceptible to electrophilic or nucleophilic attack. rsc.org In the case of 5-Acetyl-4-Bromothiophene-2-Boronic Acid, the HOMO is expected to be distributed primarily over the thiophene ring, while the LUMO would likely be influenced by the electron-withdrawing acetyl group. DFT calculations are the standard method for obtaining the energies and spatial distributions of these orbitals. mdpi.comuomphysics.net

Table 2: Illustrative FMO Data and Global Reactivity Descriptors (Note: The values are representative for substituted thiophenes and serve to illustrate the concept)

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.comyoutube.com Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are attractive to nucleophiles. researchgate.net

For 5-Acetyl-4-Bromothiophene-2-Boronic Acid, an MEP map would likely show a significant region of negative potential around the carbonyl oxygen of the acetyl group, making it a prime site for interaction with electrophiles or hydrogen bond donors. uomphysics.net The hydrogen atoms of the boronic acid group would appear as electron-deficient (blue), indicating their acidic nature. The MEP analysis thus provides a robust prediction of a molecule's interaction patterns. mdpi.com

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers to rotation between them. For 5-Acetyl-4-Bromothiophene-2-Boronic Acid, key rotational barriers would exist for the C-C bond connecting the acetyl group to the thiophene ring and the C-B bond linking the boronic acid group.

The orientation of the boronic acid group relative to the thiophene ring is particularly important as it can influence the molecule's ability to participate in reactions like the Suzuki coupling. Computational methods can map the potential energy surface as a function of the dihedral angles, revealing the lowest-energy conformations and the transition state energies for rotation.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming molecular structures. mdpi.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, especially when solvent effects are included. mdpi.com

By calculating the expected chemical shifts for 5-Acetyl-4-Bromothiophene-2-Boronic Acid, one could compare them to experimental spectra to confirm peak assignments. chegg.com For instance, the calculation would predict the chemical shift of the remaining proton on the thiophene ring, the protons of the acetyl group's methyl, and the hydroxyl protons of the boronic acid. Discrepancies between predicted and experimental values can often point to specific structural or electronic features not initially considered. These predictions are particularly useful in cases of complex or ambiguous spectra. researchgate.net

Table 3: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: This table is illustrative. Specific calculated values for the title compound are not available in the searched literature.)

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| Thiophene-H | 7.85 | 7.90 |

| -CH₃ (Acetyl) | 2.50 | 2.55 |

| -OH (Boronic) | 8.10 | 8.15 |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Mechanistic Probing of Catalytic Cycles and Reaction Pathways via Computational Modeling

Beyond static molecular properties, computational modeling can be used to explore the dynamics of chemical reactions. For 5-Acetyl-4-Bromothiophene-2-Boronic Acid, a key application is in understanding its behavior in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

Computational studies can map out the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of all intermediates and transition states, researchers can determine the rate-limiting step of the reaction and understand how substituents on the thiophene ring influence the reaction kinetics. This detailed mechanistic insight is crucial for optimizing reaction conditions, improving yields, and designing more efficient catalysts for synthesizing complex thiophene-based molecules.

Molecular Docking and Interaction Modeling for Biological Target Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of small molecules, such as 5-acetyl-4-bromothiophene-2-boronic acid, with biological macromolecules, typically proteins. While specific molecular docking studies on 5-acetyl-4-bromothiophene-2-boronic acid are not extensively available in the current body of scientific literature, the principles of molecular docking and the known reactivity of its functional groups allow for a theoretical exploration of its potential biological target affinity.

Boronic acids are a well-established class of compounds known to interact with the active sites of various enzymes, particularly serine proteases. europeanreview.org The boron atom in the boronic acid group can form a covalent bond with the hydroxyl group of a serine residue in the enzyme's active site, leading to potent and often reversible inhibition. europeanreview.org This interaction mimics the transition state of peptide bond hydrolysis, making boronic acid derivatives effective inhibitors of enzymes like thrombin and various proteasomes. europeanreview.org Consequently, a primary hypothetical application for molecular docking studies of 5-acetyl-4-bromothiophene-2-boronic acid would be to investigate its binding affinity and interaction with the active sites of serine proteases.

A theoretical molecular docking workflow for 5-acetyl-4-bromothiophene-2-boronic acid would involve the following steps:

Target Selection: Based on the known pharmacology of boronic acids, a panel of serine proteases or other enzymes with a key serine residue in their active site would be selected as potential targets.

Structure Preparation: High-resolution three-dimensional structures of the target proteins would be obtained from a repository like the Protein Data Bank (PDB). The structure of 5-acetyl-4-bromothiophene-2-boronic acid would be modeled and its geometry optimized using computational chemistry software.

Docking Simulation: A docking program would be used to systematically explore the conformational space of the ligand within the active site of the protein, generating a series of potential binding poses.

Scoring and Analysis: The generated poses would be evaluated using a scoring function that estimates the binding free energy. The poses with the most favorable scores would be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and the critical covalent interaction between the boronic acid and the active site serine.

The presence of the acetyl and bromo substituents on the thiophene ring would be expected to significantly influence the binding affinity and selectivity. These groups can engage in additional non-covalent interactions with the protein, potentially enhancing binding or directing the molecule to specific sub-pockets within the active site. The thiophene ring itself can participate in π-stacking interactions with aromatic amino acid residues.

While awaiting specific experimental or computational studies on 5-acetyl-4-bromothiophene-2-boronic acid, the general framework for its investigation via molecular docking is well-established. Such studies would be invaluable in identifying potential biological targets and guiding the synthesis of more potent and selective derivatives.

Interactive Data Table: Hypothetical Molecular Docking Parameters

The following table is a hypothetical representation of data that would be generated from a molecular docking study. The values are for illustrative purposes only and are not based on experimental data.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Serine Protease X | -8.5 | Ser195, Gly193, His57 | Covalent (B-O), H-bond, Hydrophobic |

| Serine Protease Y | -7.2 | Ser190, Trp215, Val216 | Covalent (B-O), π-stacking, H-bond |

| Non-serine Protease Z | -5.1 | Asp102, Leu99 | H-bond, van der Waals |

Solvent Effects and Their Theoretical Treatment in Reactions Involving the Compound

The choice of solvent can profoundly impact the rate, yield, and selectivity of chemical reactions. For reactions involving 5-acetyl-4-bromothiophene-2-boronic acid, particularly in the context of its common application in Suzuki-Miyaura cross-coupling reactions, understanding and predicting solvent effects is crucial for process optimization. Theoretical and computational methods provide a powerful lens through which to examine these effects at a molecular level.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Studies on related thiophene derivatives have shown that the solvent system can dramatically influence the reaction outcome. For instance, in the synthesis of various 5-arylthiophene-2-carboxylates from their bromo-precursors, a mixed solvent system of 1,4-dioxane (B91453) and water has been reported to provide significantly better yields compared to dry toluene. nih.gov The enhanced performance in the aqueous-organic mixture is often attributed to the increased solubility of the boronic acid and the base, which are critical components of the catalytic cycle. nih.gov

Theoretical treatment of solvent effects can be broadly categorized into two main approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can provide a good qualitative understanding of how the solvent's polarity can stabilize or destabilize reactants, transition states, and products. For a molecule like 5-acetyl-4-bromothiophene-2-boronic acid, an implicit model could predict how its dipole moment interacts with the solvent's dielectric field, influencing its conformational preferences and reactivity.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the direct modeling of specific solvent-solute interactions, such as hydrogen bonding. For reactions involving boronic acids, where hydrogen bonding with water or other protic solvents can play a critical role in the activation of the boronic acid for transmetalation, an explicit solvent model can provide deeper mechanistic insights. Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, often offer a good balance between accuracy and computational cost. nih.gov

Density Functional Theory (DFT) calculations are frequently employed to investigate solvent effects. By performing geometry optimizations and frequency calculations in the presence of a chosen solvent model, it is possible to calculate the free energy of activation for different reaction pathways and rationalize the experimentally observed solvent-dependent reactivity. For instance, DFT studies can elucidate how the coordination of solvent molecules to the palladium catalyst or the boronic acid can alter the energy barriers of key steps in the Suzuki-Miyaura catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Interactive Data Table: Theoretical Solvent Effects on a Hypothetical Reaction

The following table illustrates how theoretical calculations might predict the effect of different solvents on the activation energy of a hypothetical Suzuki-Miyaura reaction involving 5-acetyl-4-bromothiophene-2-boronic acid. The values are for illustrative purposes.

| Solvent System | Dielectric Constant | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| Toluene | 2.4 | 25.2 | 1.0 |

| Tetrahydrofuran (THF) | 7.5 | 23.8 | 5.2 |

| 1,4-Dioxane/Water (4:1) | ~10 | 22.1 | 45.7 |

| N,N-Dimethylformamide (DMF) | 36.7 | 23.1 | 15.1 |

Advanced Applications of 5 Acetyl 4 Bromothiophene 2 Boronic Acid Derivatives in Chemical Research

Applications in Medicinal Chemistry and Chemical Biology Research

The inherent properties of the boronic acid group, combined with the reactivity of the thiophene (B33073) ring, make derivatives of 5-Acetyl-4-Bromothiophene-2-Boronic Acid particularly suited for the development of novel therapeutic and diagnostic agents.

Design and Synthesis of Enzyme Inhibitors (e.g., Proteasomes, Hydrolases)